molecular formula C13H10ClNO2S B126592 Benzyl(5-chloro-2-nitrophenyl)sulfane CAS No. 69741-45-3

Benzyl(5-chloro-2-nitrophenyl)sulfane

Cat. No.: B126592
CAS No.: 69741-45-3
M. Wt: 279.74 g/mol
InChI Key: YGVHUHUCUDNMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(5-chloro-2-nitrophenyl)sulfane: It is a yellow crystalline solid with a molecular formula of C13H10ClNO2S and a molecular weight of 279.74 g/mol . This compound is soluble in organic solvents and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-chloro-2-nitrophenyl)sulfane typically involves the reaction of 4-chloronitrobenzene with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Benzyl(5-chloro-2-nitrophenyl)sulfane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a catalyst like .

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 2-Benzylthio-4-chloroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Benzylsulfonyl-4-chloronitrobenzene.

Scientific Research Applications

Benzyl(5-chloro-2-nitrophenyl)sulfane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl(5-chloro-2-nitrophenyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • 2-Benzylthio-4-chlorobenzenesulfonamide
  • 2-Benzylthio-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide
  • 2-Benzylthio-4-chloro-5-R1-benzenesulfonamides

Comparison: Benzyl(5-chloro-2-nitrophenyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVHUHUCUDNMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.